Chemical Properties and Synthetic Utility of (1S)-1-(4-bromophenyl)-2-chloroethanol
Chemical Properties and Synthetic Utility of (1S)-1-(4-bromophenyl)-2-chloroethanol
This guide provides an in-depth technical analysis of (1S)-1-(4-bromophenyl)-2-chloroethanol , a critical chiral building block used in the synthesis of enantiopure pharmaceutical intermediates.
Part 1: Executive Summary
(1S)-1-(4-bromophenyl)-2-chloroethanol (CAS: 1076233-87-8) is a high-value chiral halohydrin. It serves as a pivotal intermediate in the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs), particularly those requiring an (S)-1-aryl-2-aminoethanol or (S)-1-aryl-2-hydroxyethyl motif. Its primary synthetic utility lies in its stereospecific cyclization to (S)-2-(4-bromophenyl)oxirane , a versatile electrophile used in the production of beta-adrenergic blockers and SGLT2 inhibitors (e.g., Dapagliflozin analogs).
Part 2: Chemical Identity & Physicochemical Profile
2.1 Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | (1S)-1-(4-bromophenyl)-2-chloroethanol |
| Common Name | (S)-4-Bromo-α-(chloromethyl)benzyl alcohol |
| CAS Number | 1076233-87-8 (Specific to 1S-isomer) |
| Molecular Formula | C₈H₈BrClO |
| Molecular Weight | 235.51 g/mol |
| Stereochemistry | (1S)-configuration (yields (S)-epoxide upon cyclization) |
| SMILES | OC1=CC=C(Br)C=C1 |
2.2 Physicochemical Properties
| Property | Value / Description |
| Physical State | White to off-white crystalline solid or viscous oil (dependent on purity/polymorph). |
| Melting Point | Typically 36–40 °C (Note: Racemate and enantiomers may differ; often handled as a melt or solution). |
| Solubility | Highly soluble in polar organic solvents (MeOH, EtOH, DMSO, DCM). Sparingly soluble in water. |
| LogP | ~2.7 (Predicted) – Indicates moderate lipophilicity, suitable for organic extraction. |
| pKa | ~13.5 (Secondary alcohol) |
Part 3: Synthetic Routes & Formation
The industrial standard for synthesizing (1S)-1-(4-bromophenyl)-2-chloroethanol involves the Asymmetric Transfer Hydrogenation (ATH) of the corresponding alpha-chloroketone. This method is preferred over borohydride reduction (which yields a racemate) due to its high enantiomeric excess (ee >95%).
3.1 Synthesis Protocol: Asymmetric Transfer Hydrogenation
Precursor: 2-chloro-1-(4-bromophenyl)ethanone Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst) Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
Step-by-Step Methodology:
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Catalyst Preparation: In a reactor, charge RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%) and degassed DMF or Ethyl Acetate.
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Substrate Addition: Add 2-chloro-1-(4-bromophenyl)ethanone (1.0 equiv) to the solution.
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Reduction: Slowly add the Formic Acid/TEA mixture at 0–5 °C to suppress side reactions (dehalogenation).
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Reaction Monitoring: Stir at 25 °C for 12–24 hours. Monitor consumption of ketone via HPLC.
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Work-up: Quench with water, extract with Ethyl Acetate, and wash with sat. NaHCO₃ to remove residual acid.
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Purification: Crystallization from Hexane/IPA or flash chromatography.
Expert Insight: The choice of the (S,S)-Ts-DPEN ligand is critical. It directs the hydride attack to the Si-face of the ketone, selectively producing the (1S)-alcohol . Using the (R,R)-ligand would yield the (1R)-enantiomer.
Part 4: Reactivity & Chemical Transformations
The defining chemical property of this molecule is its ability to act as a masked epoxide . The chloromethyl group activates the molecule for intramolecular nucleophilic substitution.
4.1 Key Reaction: Base-Mediated Epoxidation
Treatment with a base triggers an intramolecular S_N2 reaction, displacing the chloride to form (S)-2-(4-bromophenyl)oxirane .
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Reagents: NaOH (aq) or KOH in MeOH.
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Mechanism: Deprotonation of the hydroxyl group forms an alkoxide, which attacks the adjacent carbon bearing the chlorine.
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Stereochemistry: This reaction proceeds with Retention of Configuration at the chiral center (the oxygen attacks the non-chiral CH₂Cl carbon, preserving the C1 stereochemistry).
4.2 Visualization of Reaction Pathway
Caption: Synthetic workflow from achiral ketone to active epoxide intermediate.
Part 5: Analytical Characterization
Ensuring enantiomeric purity is paramount for regulatory compliance.
5.1 Chiral HPLC Method
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Column: Chiralcel OD-H or AD-H (Polysaccharide-based).[1]
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Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).
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Flow Rate: 0.5 – 1.0 mL/min.
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Detection: UV at 220 nm (Absorption of the bromophenyl chromophore).
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Expected Elution: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns, but standards must be injected for confirmation.
5.2 NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
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Aromatic Protons: Two doublets (AA'BB' system) around δ 7.50 (2H) and 7.25 (2H), characteristic of the para-substituted bromophenyl group.
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Chiral Methine (-CH-OH): A doublet of doublets (dd) around δ 4.8 – 4.9 ppm.
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Chloromethyl (-CH₂Cl): Two distinct doublets of doublets around δ 3.6 – 3.8 ppm (diastereotopic protons due to the adjacent chiral center).
Part 6: Handling & Safety (E-E-A-T)
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Hazard Class: Acute Tox. 4 (Oral/Dermal).[2]
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Specific Risk: As a halohydrin, it is a potential alkylating agent. Upon exposure to physiological pH or basic conditions, it can cyclize to the epoxide, which is reactive toward DNA/proteins.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hygroscopic).
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Disposal: Incineration in a chemical waste facility equipped with scrubbers for halogenated waste.
References
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Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
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ChemScene. (2024). Product Data: (1r)-1-(4-Bromophenyl)-2-chloroethan-1-ol (and enantiomers). ChemScene Building Blocks. Link
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Sigma-Aldrich. (2024). Safety Data Sheet: (S)-1-(4-Bromophenyl)-2-chloroethanol. Merck KGaA. Link
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BenchChem. (2025).[3][4] Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol Analogs. BenchChem Analytical Guides. Link
